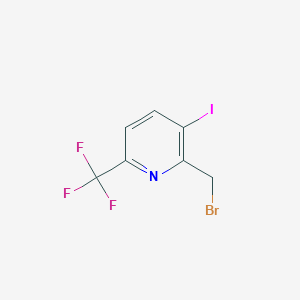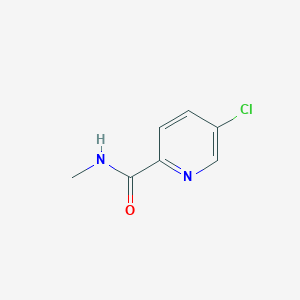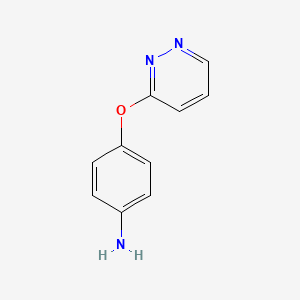
4-(Pyridazin-3-yloxy)aniline
Vue d'ensemble
Description
4-(Pyridazin-3-yloxy)aniline is an organic compound derived from the reaction between aniline and pyridazine-3-carbonitrile. It is related to 3-chloro-4-(pyridazin-3-yloxy)aniline, which has a molecular weight of 221.65 .
Molecular Structure Analysis
The InChI code for 3-chloro-4-(pyridazin-3-yloxy)aniline, a related compound, is1S/C10H8ClN3O/c11-8-6-7(12)3-4-9(8)15-10-2-1-5-13-14-10/h1-6H,12H2 . This suggests a similar structure for this compound, but without the chlorine atom.
Applications De Recherche Scientifique
Molecular Docking and QSAR Studies
- Title: Docking and QSAR Studies for c-Met Kinase Inhibitors
- Applications: This study performed docking of various compounds, including those related to 4-(Pyridazin-3-yloxy)aniline, complexed with c-Met kinase. It analyzed the orientations and active conformations of these inhibitors. Quantitative Structure–Activity Relationship (QSAR) methods were used to predict biological activities, providing insights into the molecular features contributing to high inhibitory activity.
- Source: (Caballero et al., 2011)
- Title: Conducting Polymers Prepared by Oxidative Polymerization: Polyaniline
- Applications: This research focused on polyaniline (PANI), a polymer closely related to aniline derivatives. It discussed the regulation of its properties for applications in alternative energy sources, non-linear optics, and other fields. This indicates the potential of this compound in similar applications.
- Source: (Gospodinova & Terlemezyan, 1998)
- Title: Synthesis, Crystal Structures, and Biological Evaluation of Pyridazine Derivatives
- Applications: This study involves the synthesis of functionalized pyridazine derivatives, closely related to this compound. These compounds were evaluated for antimicrobial activities, suggesting the potential application of this compound in creating compounds with antimicrobial properties.
- Source: (Singh et al., 2020)
Mécanisme D'action
Target of Action
4-(Pyridazin-3-yloxy)aniline is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have been known to exhibit diverse pharmacological activities It’s worth noting that similar compounds have shown a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Mode of Action
Pyridazinone derivatives like zardaverine have been reported to inhibit phosphodiesterase (pde) activity . This inhibition is believed to mediate the compound’s pharmacological effects .
Biochemical Pathways
Given the reported pharmacological activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways related to its therapeutic effects .
Result of Action
Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
4-(Pyridazin-3-yloxy)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyridazine ring in this compound can engage in π-π stacking interactions and hydrogen bonding with target proteins, influencing their activity. This compound has been shown to interact with enzymes such as monoamine oxidase, where it acts as an inhibitor, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can bind to receptors like the gonadotropin-releasing hormone receptor, modulating hormonal signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of tyrosine kinase 2, a key player in cell signaling, leading to changes in downstream signaling cascades . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with monoamine oxidase results in enzyme inhibition, leading to increased levels of neurotransmitters like serotonin and dopamine . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors and modulating their activity, thereby affecting cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter levels and improving cognitive function . At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes. For example, the compound can influence the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds . Additionally, this compound can alter metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation . For instance, this compound may be actively transported into cells by membrane transporters, where it can exert its effects on intracellular targets . The distribution of the compound within tissues also affects its overall activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence cellular energy production and apoptosis . The compound’s localization within the cell can also affect its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
4-pyridazin-3-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBDCABSXKPGDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



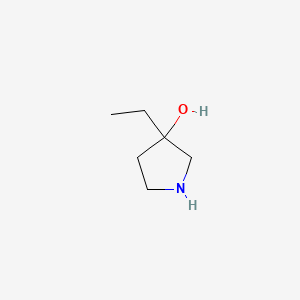
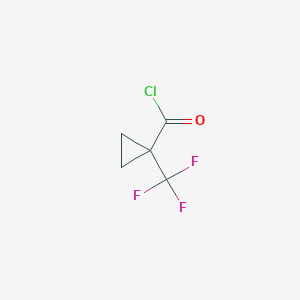
![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)
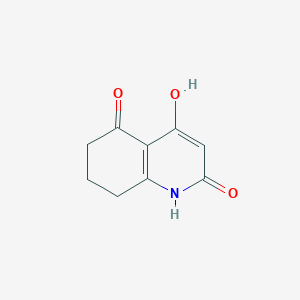
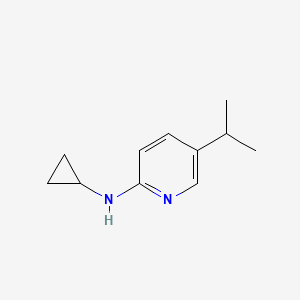
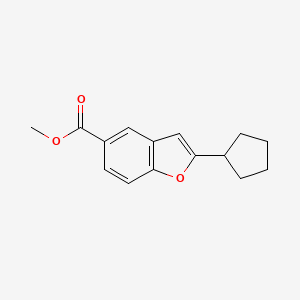


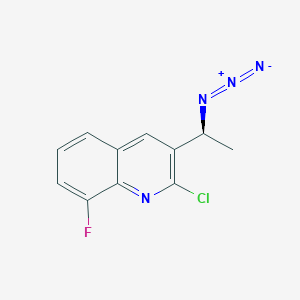
![5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B1399530.png)
![9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene](/img/structure/B1399532.png)
